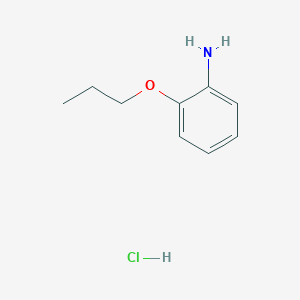

2-Propoxyaniline hydrochloride

Description

Contextualization of Propoxyaniline Systems within Organic Chemistry

Propoxyaniline systems, as a class of compounds, are characterized by the presence of both a propoxy (-OCH2CH2CH3) and an amino (-NH2) group attached to a benzene (B151609) ring. The relative positions of these two functional groups (ortho, meta, or para) significantly influence the molecule's reactivity, physical properties, and potential applications. These systems are a subset of the broader family of alkoxy anilines, which are integral components in the design of new materials and molecules with specific functions. The interplay between the electron-donating amino group and the ether linkage is a key area of investigation in physical organic chemistry.

Historical Overview of Academic Interest in Substituted Anilines

The scientific journey of substituted anilines is a rich narrative that dates back to the mid-19th century. e-bookshelf.de The initial spark of interest was ignited by William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, in 1856, which was derived from aniline (B41778). e-bookshelf.de This discovery not only revolutionized the textile industry but also laid the foundation for the modern chemical industry, fostering collaborations between academia and industry. e-bookshelf.de Aniline and its derivatives became central to the development of a vast array of products, including pharmaceuticals and agrochemicals. e-bookshelf.ded-nb.info The systematic study of aromatic amines was significantly advanced by August Wilhelm Hofmann's work on the ammonia (B1221849) type theory in the 1840s, which provided a conceptual framework for understanding these compounds. e-bookshelf.de Over the decades, research into substituted anilines has expanded to cover a wide range of topics, from fundamental studies of their structure and reactivity to their application in materials science and medicinal chemistry. d-nb.infoucla.edu

Structural Basis for Chemical Inquiry into 2-Propoxyaniline (B1271045) Derivatives

The chemical intrigue of 2-propoxyaniline and its derivatives stems from its specific molecular architecture. The aniline moiety itself is a highly reactive system towards electrophilic substitution, a characteristic enhanced by the electron-donating nature of the amino group. wikipedia.org The position of the propoxy group at the ortho position introduces steric hindrance around the amino group, which can be exploited to direct the outcome of chemical reactions. This steric influence can be crucial in achieving regioselectivity in further substitutions on the aromatic ring.

Furthermore, the presence of the propoxy group can modulate the electronic properties of the aniline ring, influencing its nucleophilicity and the basicity of the amino group. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is often advantageous for storage and handling in a laboratory setting.

Below are the key physicochemical properties of the parent compound, 2-Propoxyaniline:

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 4469-78-7 |

This data is for the free base, 2-Propoxyaniline. calpaclab.comsigmaaldrich.com

Significance of 2-Propoxyaniline as a Fundamental Building Block in Advanced Synthesis

2-Propoxyaniline is categorized as an organic building block, a testament to its role in the construction of more complex molecular frameworks. calpaclab.com Its bifunctional nature, possessing both a nucleophilic amino group and an aromatic ring that can undergo various transformations, makes it a versatile starting material. For instance, the amino group can be diazotized and subsequently replaced by a wide range of other functional groups through Sandmeyer-type reactions. wikipedia.org

Research has shown that derivatives of 2-propoxyaniline are utilized in specialized areas of chemical research. For example, photoreactive 2-propoxyaniline derivatives have been synthesized for use in photoaffinity labeling, a technique used to study the interactions between small molecules and biological macromolecules. researchgate.netnih.govnih.govmdpi.com This highlights the compound's utility in creating sophisticated tools for chemical biology. The synthesis of various substituted 2-propoxyaniline derivatives, such as 4-bromo-5-chloro-2-propoxyaniline hydrochloride, further underscores its importance as a scaffold for creating a diversity of chemical structures. molport.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKWRYBXSMQKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propoxyaniline and Its Key Derivatives

Precursor Synthesis of 2-Propoxyaniline (B1271045) (the Free Base)

The synthesis of 2-propoxyaniline is a two-step process that starts from o-nitrophenol. The first step involves the formation of an ether linkage via an alkylation reaction, followed by the reduction of the nitro group to an amine.

Alkylation Routes from o-Nitrophenol to o-Propoxynitrobenzene

The conversion of o-nitrophenol to o-propoxynitrobenzene is efficiently achieved through the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, o-nitrophenol is first deprotonated by a suitable base to form the o-nitrophenoxide ion. This is a crucial step as alkoxides are significantly better nucleophiles than the corresponding neutral alcohols, which speeds up the reaction. masterorganicchemistry.com

The resulting o-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide, such as 1-bromopropane or 1-iodopropane. The reaction proceeds via a backside attack, characteristic of the SN2 mechanism, leading to the formation of o-propoxynitrobenzene and a salt byproduct. wikipedia.org For this reaction to be effective, a primary alkyl halide is preferred, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway. wikipedia.orgchemistrysteps.com

Common bases used for the deprotonation of phenols in the Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). chemicalforums.com The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile often being used to facilitate the SN2 reaction. byjus.com

Reduction Strategies for Nitro-substituted Propoxybenzene to 2-Propoxyaniline

The second step in the synthesis of 2-propoxyaniline is the reduction of the nitro group in o-propoxynitrobenzene to an amino group. Catalytic hydrogenation is a widely used and effective method for this transformation. This process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of aromatic nitro compounds include palladium on activated carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a pressurized atmosphere of hydrogen. The process is generally efficient and clean, with water being the only byproduct.

While the catalytic hydrogenation of nitroaromatics is a well-established industrial process, it is an exothermic reaction and requires careful control of reaction conditions to ensure safety and prevent runaway reactions.

Functionalization of the Aromatic Ring in Propoxyaniline Systems

The aromatic ring of 2-propoxyaniline can be further functionalized to introduce various substituents, thereby modifying the properties of the molecule. A key example of this is the regioselective nitration to produce 5-nitro-2-propoxyaniline (B1220663).

Regioselective Nitration of 2-Propoxyaniline to 5-Nitro-2-propoxyaniline

The direct electrophilic nitration of 2-propoxyaniline is a primary method for the synthesis of 5-nitro-2-propoxyaniline. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The key challenge in this synthesis is to control the position of the incoming nitro group, a concept known as regioselectivity.

The starting material, 2-propoxyaniline, has two activating groups on the benzene (B151609) ring: an amino (-NH₂) group and a propoxy (-OCH₂CH₂CH₃) group. Both of these are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to themselves. The amino group is a more powerful activating group than the propoxy group. The desired product, 5-nitro-2-propoxyaniline, is formed when nitration occurs at the position para to the strongly activating amino group and meta to the propoxy group.

The nitration of 2-propoxyaniline is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this reaction. masterorganicchemistry.com

Precise control of the reaction temperature is critical for achieving the desired regioselectivity and preventing unwanted side reactions. The reaction is highly exothermic and is generally conducted at low temperatures, typically between 0°C and 5°C. Maintaining the temperature below 10°C is crucial for the regioselective nitration at the desired C-5 position.

The molar ratio of the reactants is another key parameter. A 1:1 molar ratio of 2-propoxyaniline to nitric acid is standard, while an excess of sulfuric acid is used to absorb the water generated during the reaction, which would otherwise deactivate the nitrating agent. For industrial-scale production, continuous flow reactors are increasingly being utilized to improve safety and control over the reaction parameters. nih.gov

Interactive Data Table: Optimized Parameters for the Nitration of 2-Propoxyaniline

| Parameter | Optimized Value/Range | Rationale |

| Temperature | 0°C - 5°C | To control the exothermic nature of the reaction and ensure regioselectivity. |

| Molar Ratio (2-propoxyaniline:HNO₃) | 1:1 | To ensure complete nitration of the starting material. |

| Sulfuric Acid | In excess | Acts as a catalyst and dehydrating agent. masterorganicchemistry.com |

| Reaction Time | Dependent on scale and reactor type | Monitored for completion to avoid over-nitration or side reactions. |

Mechanistic Analysis of Electrophilic Aromatic Substitution (Nitronium Ion Formation)

The nitration of 2-propoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The first step is the generation of the electrophile, the nitronium ion (NO₂⁺). In the mixed acid system, nitric acid is protonated by the stronger acid, sulfuric acid, which then loses a molecule of water to form the nitronium ion. masterorganicchemistry.com

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring of 2-propoxyaniline. The amino and propoxy groups are both activating and ortho-, para-directing. byjus.com The amino group at C-1 is a stronger activator than the propoxy group at C-2. The directing effects of both groups reinforce the substitution at the C-5 position (para to the amino group and meta to the propoxy group). The attack by the benzene ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-nitro-2-propoxyaniline. masterorganicchemistry.com

Control of Byproduct Formation (e.g., 3-Nitro Isomer, Oxidized Derivatives)

The synthesis of nitro-substituted propoxyanilines, key precursors in many chemical processes, requires careful control to minimize the formation of undesirable byproducts. The primary synthetic route involves the nitration of a propoxybenzene precursor followed by reduction. During the nitration of aromatic compounds with activating groups like the propoxy group, regioselectivity is a major consideration. The propoxy group is an ortho-, para-director, meaning electrophilic attack is favored at positions 2 and 4. However, the formation of the meta-substituted isomer (3-nitro isomer) can occur, particularly under strongly acidic conditions.

Direct nitration of anilines presents further challenges. The amino group is highly susceptible to oxidation by traditional nitrating agents like nitric acid, leading to the formation of colored, oxidized byproducts and a reduction in yield. Furthermore, in the highly acidic medium required for nitration, the amino group of 2-propoxyaniline would be protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which would lead to a significant proportion of the undesired 3-nitro isomer. wikipedia.orgbyjus.com

To circumvent these issues, a common and effective strategy is the protection of the amino group via acylation. By reacting the aniline (B41778) with an acylating agent such as acetic anhydride, an acetanilide derivative is formed. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which moderates the reaction and prevents oxidation. wikipedia.org This protection strategy effectively directs the incoming nitro group to the desired positions (primarily para to the propoxy group) and prevents the formation of meta isomers and oxidized derivatives. After the nitration step, the acetyl group can be readily removed by acid or base hydrolysis to regenerate the amino group.

Another approach to control byproduct formation involves the selective reduction of a dinitrated intermediate. For instance, if 2,4-dinitropropoxybenzene is synthesized, one of the two nitro groups can be selectively reduced to an amino group. The Zinin reduction, which employs reagents like sodium sulfide or ammonium hydrosulfide, is a classic method known for its ability to selectively reduce one nitro group in a polynitrated aromatic compound. chemicalforums.com The regioselectivity of this reduction can be influenced by factors such as steric hindrance, potentially allowing for the targeted synthesis of a specific nitroaniline isomer. Chemical reduction using a nonorganic sulfide salt can also be employed to selectively reduce unhindered nitro groups, leaving hindered isomers intact, which can then be separated. google.com

| Strategy | Purpose | Common Reagents | Result |

| Amine Protection | Prevent oxidation; Avoid meta-isomer formation | Acetic anhydride | Forms acetanilide, directs ortho/para, moderates reactivity. wikipedia.org |

| Selective Reduction | Convert one of two nitro groups to an amine | Sodium sulfide (Zinin Reduction) | Forms a nitroaniline from a dinitro compound. chemicalforums.com |

| Reaction Control | Minimize over-nitration | Stoichiometric nitrating agent, low temperature | Favors mono-nitration over di- or tri-nitration. chemicalforums.com |

Advanced Nitration Techniques (e.g., Catalytic Nitration, Solvent-Free Methods)

In response to the environmental and safety hazards associated with traditional nitration methods using mixed acids (H₂SO₄/HNO₃), significant research has focused on developing advanced, greener alternatives. frontiersin.orgnih.gov These techniques aim to improve selectivity, reduce waste, and utilize milder reaction conditions.

Catalytic Nitration: The use of solid acid catalysts is a prominent advanced technique. These heterogeneous catalysts can replace corrosive and difficult-to-recycle liquid acids like sulfuric acid. A variety of materials have shown efficacy in catalyzing nitration reactions, including:

Zeolites: Materials such as NaY and HZSM-5 can act as shape-selective catalysts. The defined pore structure of zeolites can influence the regioselectivity of the nitration, often favoring the formation of the para-isomer due to steric constraints on the transition state within the zeolite cages. ias.ac.in

Supported Metal Oxides: Catalysts like WO₃/SiO₂ and Nb₂O₅/SiO₂ have been successfully used for the liquid-phase nitration of aromatics with nitric acid, eliminating the need for sulfuric acid. google.com

Metal Salts and Complexes: Palladium(II) acetate has been demonstrated to be an effective catalyst for nitration, offering a novel isomer distribution because the initial metalation of the aromatic ring can be the product-controlling step. dtic.mil Other metal salts, such as FeCl₃ and ZrCl₄, can catalyze nitration using NO₂ under solvent-free conditions. researchgate.net

Solvent-Free and Co-Acid-Free Methods: Eliminating organic solvents and co-acids like sulfuric acid is a key goal in green chemistry. Several innovative approaches have been developed:

Dilute Aqueous Nitric Acid: It is possible to perform nitrations using only dilute aqueous nitric acid, which serves as both the nitronium source and a self-catalyst. These methods reduce the use of hazardous concentrated acids and simplify waste treatment. nih.gov

Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent that can be used in non-traditional, reusable media like liquefied 1,1,1,2-tetrafluoroethane. This method is characterized by high yields, mild conditions, and minimal waste. nih.gov

Tert-butyl Nitrite: Mild nitration methods using tert-butyl nitrite have been developed for C-nitro functionalization on aromatic molecules under ambient, solvent-free conditions. dtic.mil

NO₂-Based Systems: Using nitrogen dioxide (NO₂) as the nitro source in the presence of a catalyst like an acidic ion exchange resin allows for efficient nitration at low temperatures and atmospheric pressure without any solvent. researchgate.net

These advanced methods not only offer environmental benefits but can also provide enhanced control over the reaction, leading to higher yields of the desired product and improved regioselectivity compared to conventional techniques. frontiersin.org

Introduction of Other Electrophilic Substituents

The 2-propoxyaniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino (-NH₂) and the propoxy (-OPr) groups. byjus.com Both are ortho-, para-directors, and their combined effect leads to a significant increase in the nucleophilicity of the aromatic ring, particularly at positions 4 and 6 (ortho and para to the amino group, and ortho and para to the propoxy group, respectively). This high reactivity allows for the introduction of a variety of other electrophilic substituents beyond nitro groups. wikipedia.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). With highly reactive substrates like anilines, the reaction can be vigorous. The amino group readily protonates in the strong acid to form an anilinium hydrogen sulfate salt. Upon heating, this salt rearranges to form p-aminobenzenesulfonic acid derivatives (sulfanilic acids). byjus.com For 2-propoxyaniline, sulfonation would be expected to occur predominantly at the position para to the amino group.

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions, which use a Lewis acid catalyst like AlCl₃, are generally not successful with anilines. wikipedia.org The basic amino group forms a complex with the Lewis acid, which deactivates the aromatic ring towards further electrophilic attack.

To perform Friedel-Crafts reactions on 2-propoxyaniline, the amino group must first be protected, typically by conversion to an amide (e.g., an acetanilide). The resulting N-acyl group is less basic and does not strongly complex with the Lewis acid. It remains an ortho-, para-directing group, allowing for the successful introduction of alkyl or acyl substituents onto the ring. The protecting group can then be removed via hydrolysis to yield the substituted propoxyaniline.

| Reaction | Electrophile | Typical Reagent(s) | Key Consideration |

| Sulfonation | SO₃ (or HSO₃⁺) | H₂SO₄ + SO₃ (fuming H₂SO₄) | The amino group protonates; reaction often proceeds via an anilinium salt intermediate. byjus.com |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl + AlCl₃ | Protection of the -NH₂ group as an amide is required to prevent catalyst deactivation. wikipedia.org |

| Friedel-Crafts Alkylation | R⁺ | RCl + AlCl₃ | Protection of the -NH₂ group is required; risk of polysubstitution and rearrangements. wikipedia.org |

Synthesis of Halogenated Propoxyanilines (e.g., 5-Iodo-2-propoxyaniline)

The high electron density of the 2-propoxyaniline ring makes it highly susceptible to electrophilic halogenation. Direct reaction with reagents like bromine water can lead to rapid polysubstitution, yielding tribromo-derivatives, similar to the reaction with aniline itself. byjus.com Therefore, controlled monohalogenation requires moderation of the ring's reactivity.

A standard method for achieving selective monohalogenation is to first protect the amino group by acylation, forming N-acetyl-2-propoxyaniline. The acetamido group is less activating than a free amino group, which allows for more controlled substitution. The subsequent halogenation reaction is directed by both the acetamido and propoxy groups, primarily to the positions para to each group. For the synthesis of 5-iodo-2-propoxyaniline, the iodine would be introduced at the 5-position, which is para to the propoxy group and meta to the acetamido group. The directing effect of the powerful ortho, para-directing propoxy group would dominate. Following the halogenation step, the acetyl protecting group is removed by hydrolysis to yield the final halogenated propoxyaniline.

For the introduction of iodine, common iodinating agents include iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. These reagents generate a more potent electrophilic iodine species required for the substitution reaction.

Derivatization at the Amino Group of Propoxyanilines

The primary amino group of propoxyanilines is a versatile functional handle that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Acylation and Sulfonylation Reactions

Acylation: The nucleophilic amino group of 2-propoxyaniline reacts readily with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). These reactions typically proceed under basic conditions to neutralize the acid byproduct (e.g., HCl). The Schotten-Baumann reaction, for example, uses aqueous sodium hydroxide with an acyl chloride. Alternatively, a tertiary amine like pyridine can be used as both a solvent and a base. The product of acylation is a stable N-substituted amide. This reaction is fundamental not only for synthesizing new derivatives but also for the temporary protection of the amino group during other synthetic transformations on the aromatic ring. rsc.org

Sulfonylation: In a similar fashion, 2-propoxyaniline reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) in the presence of a base to form sulfonamides. As a primary amine, 2-propoxyaniline forms a sulfonamide that still possesses an acidic proton on the nitrogen atom. Consequently, the resulting sulfonamide is soluble in aqueous alkali, a property utilized in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

Diazotization and Coupling Reactions for Azo Compound Synthesis

The conversion of primary aromatic amines into diazonium salts is a cornerstone of synthetic organic chemistry, providing a gateway to numerous functional groups. ijirset.com

Diazotization: 2-Propoxyaniline, as a primary aromatic amine, can be converted to its corresponding diazonium salt (2-propoxybenzenediazonium salt) through a process called diazotization. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. The reaction must be carried out at low temperatures, typically 0–5 °C, as diazonium salts are unstable and can decompose at higher temperatures. ijirset.comnih.gov

Azo Coupling: The resulting 2-propoxybenzenediazonium salt is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction. nih.gov This is known as an azo coupling reaction and it results in the formation of an azo compound, characterized by the -N=N- functional group which links the two aromatic rings. Azo compounds are often intensely colored due to their extended conjugated π-electron systems and form the basis of a large class of synthetic dyes. ajchem-a.comnih.gov

Suitable coupling components include:

Phenols and Naphthols: Coupling occurs in mildly alkaline conditions, with the electrophilic diazonium salt attacking the activated phenoxide ion. Substitution typically takes place at the para-position to the hydroxyl group.

Aromatic Amines: Coupling with anilines or other aromatic amines is carried out in weakly acidic solutions.

For example, reacting 2-propoxybenzenediazonium chloride with 2-naphthol would yield a vibrant azo dye. The precise color and properties of the resulting dye can be tuned by changing the substitution on either the diazonium salt or the coupling component. ajchem-a.com

Advanced Synthetic Strategies for Propoxyaniline Derivatives

The synthesis of 2-propoxyaniline derivatives has evolved to incorporate sophisticated methods that offer significant advantages over traditional batch processing. These advanced strategies enable the creation of complex molecular architectures, including chiral analogs, with improved efficiency and safety.

The generation of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral amines, in particular, are essential components of many pharmaceutical agents. sigmaaldrich.com Asymmetric synthesis of chiral analogs of 2-propoxyaniline can be approached through several established strategies that introduce stereocenters with high levels of control.

One of the most widely applied methods involves the use of chiral auxiliaries. researchgate.net These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net A notable class of auxiliaries includes chiral oxazolidinones, developed by the Evans group, which have been successfully used in a wide range of asymmetric transformations, including stereoselective alkylations and aldol reactions, to build chiral synthons for natural product synthesis. researchgate.net For a propoxyaniline derivative, a chiral auxiliary could be attached to a side chain, directing the asymmetric addition of a functional group.

Another powerful approach is the use of chiral catalysts in enantioselective reactions. Chiral amines can themselves serve as chiral bases or as components of ligands for metal-catalyzed reactions. sigmaaldrich.com For instance, organocatalytic methods, which use small organic molecules as catalysts, have become a vital tool in asymmetric synthesis. mdpi.com Strategies like asymmetric epoxidation of α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can create initial chiral building blocks that can be further elaborated. mdpi.com Similarly, asymmetric Friedel-Crafts alkylation reactions represent a key method for creating carbon-carbon bonds enantioselectively. mdpi.com These catalytic methods offer the advantage of using sub-stoichiometric amounts of the chiral controller.

The synthesis of chiral 1,2-amino alcohols, a privileged structural motif, can be achieved using auxiliaries like pseudoephedrine in reactions with arylglyoxals, yielding morpholinone products with high selectivity that can be converted to the target amino alcohols. nih.gov Such strategies could be adapted to create chiral side chains on a propoxyaniline scaffold.

Continuous flow chemistry has emerged as a robust technology in both academic and industrial laboratories, offering substantial improvements over traditional batch synthesis. mdpi.comnih.gov The primary benefits of flow synthesis include superior heat and mass transfer, enhanced process control and safety, a smaller equipment footprint, and the ability to telescope multiple reaction steps without isolating intermediates. mdpi.compurdue.edu This methodology is particularly valuable for scaling up the production of active pharmaceutical ingredients (APIs) and their intermediates. purdue.edu

A key transformation in the synthesis of many aniline derivatives is the reduction of a corresponding nitroaromatic precursor. This step can be effectively translated to a continuous flow process. A metal-free reduction of aromatic nitro derivatives to primary amines using trichlorosilane has been demonstrated in a continuous flow microreactor system. beilstein-journals.org In this process, a solution of the nitro compound and a base (such as Hünig's base) is mixed with a solution of trichlorosilane in a microreactor at room temperature. beilstein-journals.org The short residence time within the reactor, combined with efficient mixing, leads to high conversion and yield. The reactor output can be directly fed into an in-line extraction system for immediate workup, streamlining the entire process. beilstein-journals.org This approach avoids the handling of potentially hazardous reagents in large quantities and allows for safe, automated production.

| Parameter | Description | Source |

|---|---|---|

| Reagents | Nitro Compound, Trichlorosilane (HSiCl3), Hünig's base | beilstein-journals.org |

| Solvent | Dry Dichloromethane (CH2Cl2) | beilstein-journals.org |

| Reactor Type | PTFE microreactor (e.g., 0.5 mL volume) | beilstein-journals.org |

| Temperature | Room Temperature | beilstein-journals.org |

| Workup | In-line extraction with 10% NaOH solution | beilstein-journals.org |

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. These sequences reduce solvent usage and minimize product loss that can occur during purification steps. Several one-pot strategies have been developed that use anilines as starting materials to construct complex heterocyclic scaffolds, demonstrating the potential for the derivatization of 2-propoxyaniline.

For example, a domino approach has been developed for the synthesis of 2-aminoindoles from simple anilines. This one-pot, multicomponent strategy employs a copper-mediated oxidative cyclization to construct the biologically important indole core from readily available starting materials. researchgate.net Similarly, functionalized 1,3-oxazin-2-one skeletons can be accessed through a one-pot reduction and subsequent cyclization process. researchgate.net

Another powerful one-pot method involves the synthesis of 2H-1,3-benzoxazines. This protocol utilizes an imino-pyridine directing group and proceeds via a copper-directed hydroxylation followed by an oxidative intramolecular C-O bond formation. nih.gov The entire sequence is performed in a single vessel, showcasing how sequential transformations can be orchestrated to build complex molecules efficiently. nih.gov These methodologies highlight how 2-propoxyaniline could serve as a foundational building block for one-pot syntheses of diverse, value-added derivatives.

| Strategy | Target Scaffold | Key Features | Starting Material Class | Source |

|---|---|---|---|---|

| Domino Oxidative Cyclization | 2-Aminoindoles | Copper-mediated, multicomponent reaction | Anilines | researchgate.net |

| Sequential Hydroxylation-Cyclization | 2H-1,3-Benzoxazines | Copper-directed, use of H2O2 as oxidant | Ketones (via imino-pyridines) | nih.gov |

| Tandem Hydroamination/C-H Annulation | 2,3-Disubstituted Indoles | Copper-mediated, compatible with unprotected anilines | Anilines and alkynes | researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of chemical compounds relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The specific methods employed depend on the properties of the target compound and the nature of the impurities.

For the isolation of aniline derivatives from a reaction mixture, a standard aqueous workup is typically the first step. This often involves quenching the reaction and extracting the product into an organic solvent such as dichloromethane or ethyl acetate. beilstein-journals.orgumich.edu The organic layer is then washed, often with a basic solution like 10% sodium hydroxide to remove acidic impurities, followed by drying over an anhydrous salt. beilstein-journals.org The solvent is subsequently removed under reduced pressure to yield the crude product. beilstein-journals.orgumich.edu

In-process monitoring of the reaction progress is commonly performed using thin-layer chromatography (TLC), which helps determine the point of reaction completion. umich.edu

For final purification, several techniques are available. Flash chromatography on a silica gel column is a widely used method for separating compounds with different polarities. beilstein-journals.org Recrystallization is another powerful technique for purifying solid compounds. This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For example, quinoxaline derivatives have been successfully purified by recrystallization from ethanol. umich.edu In some optimized synthetic procedures, particularly in continuous flow systems, the initial workup may yield a product of sufficient purity that no further purification is required. beilstein-journals.org

Chemical Reactivity and Transformation Studies of Propoxyaniline Compounds

Reactivity of the Amino Group

The amino group is a key functional center in 2-propoxyaniline (B1271045), conferring basicity and nucleophilic character to the molecule. Its reactivity is central to a variety of chemical transformations.

A primary route for the synthesis of propoxyaniline compounds involves the reduction of a corresponding nitro-substituted precursor. This transformation is fundamental in aromatic chemistry for introducing the versatile amino group. The synthesis of 5-nitro-2-propoxyaniline (B1220663), a compound of historical interest as an artificial sweetener known as P-4000, provides a relevant contextual example. wikipedia.orgdrugfuture.com The reverse of its synthesis, the reduction of the nitro group, leads to a diamine derivative, a valuable building block for dyes and pharmaceuticals.

Various reducing agents can be employed to convert the nitro group (-NO2) to a primary amine (-NH2). Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemicalforums.com For instance, the reduction of a dinitropropoxybenzene derivative could be achieved using tin and concentrated HCl. chemicalforums.com

Selective Reduction: In molecules with multiple nitro groups, selective reduction of one group over another can be a significant challenge. The Zinin reduction, which utilizes reagents like sodium sulfide (Na2S) or ammonium hydrosulfide (NH4HS), is a historical method known for its ability to selectively reduce one nitro group in a polynitroaromatic compound. chemicalforums.com

The choice of reducing agent and reaction conditions is critical as it can influence the selectivity and yield of the desired amino product, especially in complex molecules with other reducible functional groups. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Catalyst/Conditions | Typical Application |

|---|---|---|

| H₂ | Pd/C, PtO₂, Raney Ni | General-purpose, clean reduction |

| Sn / conc. HCl | Heating | Classic laboratory method |

| Fe / HCl or CH₃COOH | Steam distillation | Industrial applications |

| NaBH₄ | Transition metal catalyst (e.g., Cu@C) | Milder conditions, high efficiency mdpi.com |

| Hydrazine monohydrate | Iron(III) chloride | Catalytic system in water researchgate.net |

This table provides a summary of common reduction methods applicable to nitroaromatic compounds.

The lone pair of electrons on the nitrogen atom of the amino group makes 2-propoxyaniline a competent nucleophile. This reactivity allows for a range of transformations at the amino functionality, such as acylation, alkylation, and diazotization. The hydrochloride salt form, however, diminishes this nucleophilicity due to the protonation of the amino group to form an ammonium salt (-NH3+). Therefore, these reactions are typically carried out on the free base, 5-nitro-2-propoxyaniline, or require initial neutralization of the hydrochloride salt.

A representative amine-based transformation is acylation, such as the reaction with an acylating agent like acetyl chloride. This reaction results in the formation of an amide. For example, the reaction of 5-nitro-2-propoxyaniline with acetyl chloride would yield N-(5-nitro-2-propoxyphenyl)acetamide. This transformation is often used to "protect" the amino group during other synthetic steps or to modify the molecule's properties.

Table 2: Example of Amine-Based Transformation

| Reactant | Acylating Agent | Product | Reaction Type |

|---|

This table illustrates a typical acylation reaction of a substituted propoxyaniline.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 2-propoxyaniline is "activated" towards electrophilic substitution due to the electron-donating nature of both the amino and propoxy groups.

Both the amino (-NH2) and propoxy (-OCH2CH2CH3) groups are electron-donating and therefore ortho-, para-directing for incoming electrophiles. byjus.com The amino group is generally a more powerful activating group than the propoxy group. This directing influence is a consequence of the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) formed during the substitution process. The lone pairs on the nitrogen and oxygen atoms can be delocalized into the ring, stabilizing the positive charge, particularly when the attack occurs at the ortho and para positions.

A primary challenge in the electrophilic substitution of 2-propoxyaniline is controlling the position of the incoming group, a concept known as regioselectivity. The substitution pattern is a result of the combined directing effects of the two groups.

The propoxy group at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5).

The amino group at position 1 directs incoming electrophiles to its ortho position (position 6) and its para position (position 4).

A well-documented example is the nitration of 2-propoxyaniline to synthesize 5-nitro-2-propoxyaniline. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). The desired product results from nitration at the C-5 position, which is para to the propoxy group and meta to the more strongly activating (but protonated under the acidic conditions to the deactivating -NH3+ group) amino group. The formation of other isomers, such as the 3-nitro product, can occur, highlighting the challenge of achieving high regioselectivity.

Table 3: Regioselectivity in the Nitration of 2-Propoxyaniline

| Position | Directing Influence of -NH₂ (at C1) | Directing Influence of -OCH₂CH₂CH₃ (at C2) | Observed Major Product |

|---|---|---|---|

| 3 | - | ortho | Minor Isomer |

| 4 | para | - | - |

| 5 | meta | para | 5-Nitro-2-propoxyaniline |

This table summarizes the directing effects that determine the major product in the nitration of 2-propoxyaniline.

The aromatic ring and the amino substituent of propoxyaniline compounds are susceptible to oxidation. The electron-rich nature of the ring makes it reactive towards oxidizing agents. While specific studies on the oxidative transformation of 2-propoxyaniline hydrochloride are not extensively detailed in the provided search context, general principles of arylamine oxidation can be applied.

Oxidation of anilines can be complex, often leading to a mixture of products, including quinones, azoxy compounds, nitro compounds, and polymeric materials. beilstein-journals.org The reaction outcome is highly dependent on the oxidant used and the reaction conditions. For example, the reaction of some arylamines with selenium dioxide can lead to electrophilic selenation or oxidative polymerization. beilstein-journals.org In some cases, oxidative cyclization can occur in suitably substituted phenolic compounds, though this is a complex transformation. nih.gov The presence of the propoxy group may influence the reaction pathways, but without specific experimental data, the precise products of 2-propoxyaniline oxidation remain speculative.

Reaction Mechanisms in Propoxyaniline Chemistry

The reactions of propoxyaniline compounds are governed by established mechanistic principles of organic chemistry.

For electrophilic aromatic substitution , such as the nitration of 2-propoxyaniline, the mechanism proceeds through the formation of a highly reactive electrophile, the nitronium ion (NO2+), generated from nitric and sulfuric acids. The electrophile attacks the π-electron system of the activated benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). The reaction is completed by the loss of a proton from the carbon atom bearing the new nitro group, which restores the aromaticity of the ring. The regioselectivity is determined by the stability of the possible arenium ion intermediates.

The nucleophilic reactivity of the amino group , for instance in acylation, follows a nucleophilic acyl substitution mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride ion) to form the final amide product.

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway, though less common for anilines unless the ring is substituted with strong electron-withdrawing groups. In such cases, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromatic ring. This mechanism is favored by the presence of strong electron-withdrawing groups (like a nitro group) at the ortho and/or para positions to the leaving group, which can stabilize the negative charge of the intermediate. youtube.com

Detailed Investigations into Electrophilic Nitration Mechanisms

The electrophilic nitration of 2-propoxyaniline is a complex process governed by the directing effects of its two substituents: the amino (-NH₂) group and the propoxy (-OCH₂CH₂CH₃) group. Both groups are generally considered activating and ortho-, para- directing for electrophilic aromatic substitution. This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediates (arenium ions) formed during the attack by an electrophile.

However, the nitration of anilines is significantly influenced by the highly acidic conditions of the nitrating mixture (typically a combination of nitric acid and sulfuric acid). In this environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is strongly deactivating and a meta-director. This is because the positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect, pulling electron density out of the ring and destabilizing the arenium ion intermediates required for ortho and para substitution.

Therefore, the nitration of 2-propoxyaniline results in a mixture of products, with the outcome depending on the precise reaction conditions.

Direct Nitration: Under strongly acidic conditions, the majority of the 2-propoxyaniline molecules will exist as the protonated anilinium ion. The powerful deactivating and meta-directing effect of the -NH₃⁺ group will dominate. The propoxy group, while still present, has a lesser influence. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily to the positions meta to the -NH₃⁺ group. This leads to the formation of 5-nitro-2-propoxyaniline and 3-nitro-2-propoxyaniline.

Controlled Nitration: To favor para-nitration and avoid the formation of the anilinium ion, a common strategy is to 'protect' the amino group via acylation. For instance, reacting 2-propoxyaniline with acetic anhydride forms the corresponding acetanilide derivative. The resulting amide group is still an ortho-, para- director but is less activating than the original amino group. This moderation prevents polysubstitution and, crucially, the amide nitrogen is much less basic, preventing protonation under nitrating conditions. Following the nitration step, the protecting acetyl group can be removed by hydrolysis to yield the desired para-nitro product, 4-nitro-2-propoxyaniline, as the major isomer.

The mechanism for the direct nitration leading to the meta product involves the following steps:

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Protonation of the Amine: The amino group of 2-propoxyaniline is protonated by the strong acid medium to form the 2-propoxyanilinium ion.

Electrophilic Attack: The electron-poor benzene ring of the anilinium ion attacks the nitronium ion. The attack occurs at the meta position relative to the -NH₃⁺ group because the corresponding arenium ion intermediate is the least destabilized compared to the ortho and para intermediates.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Kinetic Studies of Related Hydrolysis Reactions (e.g., p-Propoxy Aniline (B41778) Phosphate Diester)

While kinetic data for the hydrolysis of this compound itself is not extensively detailed in the literature, valuable insights can be drawn from studies on structurally related compounds. A detailed kinetic investigation has been conducted on the acid-catalyzed hydrolysis of p-propoxy aniline phosphate diester. This reaction was studied in a 20% aqueous dioxane mixture at 97 ± 0.5 °C across a range of hydrochloric acid concentrations (0.1 to 6.0 mol dm⁻³).

The hydrolysis was found to follow pseudo-first-order kinetics. The rate of reaction was observed to increase with the concentration of HCl up to 4.0 mol dm⁻³, after which the rate began to decrease. This decrease at very high acid concentrations can be attributed to factors such as reduced water activity and ionic strength effects.

The study employed various mechanistic probes, including Hammett acidity functions and the Zucker-Hammett hypothesis, to elucidate the reaction mechanism. The collected data strongly suggest a bimolecular hydrolysis mechanism (A-2 type). In this pathway, the substrate is first protonated in a pre-equilibrium step to form its conjugate acid. This is followed by a slow, rate-determining step involving the nucleophilic attack of a water molecule.

Further analysis using isokinetic relationships and Arrhenius parameters indicated that the reaction proceeds via P-N bond fission. This means the bond between the phosphorus and nitrogen atoms is cleaved during the hydrolysis, leading to the release of p-propoxyaniline and the corresponding phosphate moiety.

The table below summarizes the pseudo-first-order rate constants observed at different HCl concentrations.

| HCl Concentration (mol dm⁻³) | Pseudo First-Order Rate Constant (kₑ x 10⁵ min⁻¹) |

|---|---|

| 1.0 | 20.89 |

| 2.0 | 34.67 |

| 3.0 | 50.12 |

| 4.0 | 61.66 |

| 5.0 | 56.23 |

| 6.0 | 44.67 |

Stability and Degradation Pathways under Controlled Chemical Environments

This compound, as a salt, is generally stable in solid form and soluble in aqueous acidic solutions. The protonation of the amino group to form the anilinium chloride salt enhances its water solubility compared to the free base form of 2-propoxyaniline. The stability of the compound, however, is dependent on the specific chemical environment, including pH, temperature, presence of oxidizing agents, and exposure to light.

Hydrolytic Stability: In neutral or acidic aqueous solutions, the this compound salt is expected to be relatively stable. The C-N bond of the amine and the C-O ether linkage of the propoxy group are generally resistant to hydrolysis under mild conditions. However, under extreme pH conditions (strongly acidic or alkaline) and elevated temperatures, degradation can occur. In strongly acidic media, cleavage of the ether bond is possible, which would yield 2-aminophenol and propanol. In strongly alkaline conditions, the free base form would predominate, which is more susceptible to oxidation.

Oxidative Degradation: Aromatic amines, including alkoxyanilines, are susceptible to oxidative degradation. The presence of oxidizing agents (such as dissolved oxygen, peroxides, or metal ions) can initiate degradation pathways. The amino group is often the primary site of oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric compounds. The degradation of aniline derivatives often proceeds through the formation of radical cations.

Potential oxidative degradation pathways for 2-propoxyaniline could involve:

Hydroxylation of the aromatic ring: Attack by reactive oxygen species (like hydroxyl radicals) can introduce additional hydroxyl groups onto the ring, forming aminophenol derivatives.

Oxidation of the amino group: This can lead to the formation of colored products and complex polymerization, a known degradation pathway for aniline itself.

Oxidation of the propoxy group: The alkyl chain of the propoxy group could also be a site for oxidative attack, potentially leading to cleavage of the ether bond or oxidation to aldehydes and carboxylic acids.

Photodegradation: Exposure to ultraviolet (UV) light can also induce degradation. Photodegradation of aniline derivatives in aqueous solutions can be initiated by the formation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen. This process can lead to the formation of intermediate products like 2-aminophenol and benzoquinone before eventual mineralization to CO₂, H₂O, and inorganic ions. The rate and pathway of photodegradation are highly dependent on factors like the pH of the solution and the presence of photosensitizing substances.

Spectroscopic and Structural Characterization Methodologies for 2 Propoxyaniline Hydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Propoxyaniline (B1271045) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is the initial and most fundamental step for structural verification. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Propoxyaniline hydrochloride, the expected ¹H NMR spectrum would display distinct signals for the aromatic protons, the propoxy side-chain protons, and the ammonium protons.

The aromatic region (typically δ 6.5-8.0 ppm) is expected to show a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The presence of both an ammonium (-NH3+) and a propoxy (-OCH2CH2CH3) group at positions 1 and 2, respectively, breaks the symmetry of the ring, leading to four unique signals. Based on data from analogous compounds like 2-methoxyaniline, the alkoxy group tends to shield the ring protons, shifting them to a higher field (upfield) compared to unsubstituted aniline (B41778). researchgate.net

The propoxy group protons will appear as three distinct signals in the aliphatic region of the spectrum:

A triplet for the terminal methyl (-CH3) protons.

A sextet (or multiplet) for the methylene (-CH2-) protons adjacent to the methyl group.

A triplet for the methylene (-OCH2-) protons directly attached to the oxygen atom, shifted further downfield due to the oxygen's deshielding effect.

The ammonium protons (-NH3+) are expected to appear as a broad singlet, the chemical shift of which can be variable and is often dependent on the solvent and concentration. A Certificate of Analysis for this compound confirms that its ¹H-NMR spectrum is consistent with the expected structure. scbt.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic Protons (H-3, H-4, H-5, H-6) | 6.8 - 7.5 | Multiplet (m) | 4H |

| -OCH₂- | ~ 4.0 | Triplet (t) | 2H |

| -CH₂- | ~ 1.8 | Sextet (sxt) | 2H |

| -CH₃ | ~ 1.0 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for a complete carbon count and analysis of the chemical environment of each carbon.

The spectrum is expected to show nine distinct signals:

Six signals in the aromatic region (typically δ 110-150 ppm). The carbon atom directly attached to the oxygen (C-2) would be the most downfield-shifted among the ring carbons due to the deshielding effect of the ether linkage. The carbon attached to the ammonium group (C-1) would also be significantly shifted.

Three signals in the aliphatic region corresponding to the three carbon atoms of the propoxy group. The carbon atom bonded to the oxygen (-OCH2-) will be the most downfield of the three, typically appearing around δ 60-70 ppm.

The precise chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₃⁺) | ~ 135 - 145 |

| C-2 (-OPr) | ~ 145 - 155 |

| C-3, C-4, C-5, C-6 | ~ 115 - 130 |

| -OCH₂- | ~ 65 - 75 |

| -CH₂- | ~ 20 - 30 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link the ¹H signals of the propoxy chain (at ~4.0, ~1.8, and ~1.0 ppm) to their corresponding ¹³C signals (~δ 70, ~25, and ~10 ppm, respectively). It would also correlate each aromatic proton with its respective aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show a correlation between the methylene protons of the propoxy group (-OCH₂- at ~4.0 ppm) and the aromatic C-2 carbon, confirming the attachment of the propoxy group to the ring at that specific position. It would also show correlations between aromatic protons and their neighboring carbons, helping to assign the specific positions of the aromatic signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a broad and strong absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt (-NH₃⁺). Other key absorptions include:

Aromatic and Aliphatic C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy group appear just below 3000 cm⁻¹.

N-H bending: The bending vibrations for the ammonium group are expected in the 1500-1600 cm⁻¹ region.

C=C Aromatic Ring stretching: These vibrations typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Ether stretching: A strong, characteristic band for the asymmetric C-O-C stretch of the alkyl aryl ether is expected in the 1200-1275 cm⁻¹ range.

C-N stretching: The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. sigmaaldrich.com

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Ether) | 1200 - 1275 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is the definitive method for determining the elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, which provides integer masses, HR-MS can measure masses to several decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₄ClNO), the analysis would be performed on the cation of the free base, 2-propoxyaniline (C₉H₁₃NO). The expected ion would be the protonated molecule, [M+H]⁺.

Molecular Formula (Free Base): C₉H₁₃NO

Calculated Exact Mass of [M+H]⁺ (C₉H₁₄NO⁺): 152.1070 u

An HR-MS analysis would measure the m/z of the molecular ion peak. If the measured mass matches the calculated exact mass of 152.1070 within a very small error margin (typically < 5 ppm), it provides unambiguous confirmation of the elemental formula C₉H₁₃NO for the free base. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas. nih.govresearchgate.net Vendor data confirms that the identity of this compound has been verified by Electrospray Ionization (ESI) Mass Spectrometry. scbt.com

Electrospray Ionization Mass Spectrometry (ESI-MS) in Compound Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov This method allows for the ionization and transfer of molecules from solution into the gas phase with minimal fragmentation, enabling the precise determination of molecular weight. nih.gov

In the positive ion mode, this compound is readily analyzed. The aniline functional group, with its basic nitrogen atom, is easily protonated in the ESI source. This results in the formation of a protonated molecule, often denoted as [M+H]⁺, where 'M' represents the neutral 2-Propoxyaniline molecule. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the free base.

For more detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms. The fragmentation of protonated or deprotonated molecules can be categorized into charge retention fragmentations and charge-migration fragmentations. rsc.org

Potential fragmentation pathways for the [M+H]⁺ ion of 2-Propoxyaniline would likely involve the cleavage of the propoxy side chain. Common fragmentation events for such structures include the loss of neutral molecules like propene or propanol, and cleavages at the ether linkage. These distinct fragmentation patterns are instrumental in confirming the identity of the alkoxy substituent and its position on the aniline ring. oregonstate.edunih.gov

Table 1: Predicted ESI-MS Data for 2-Propoxyaniline

| Ion Species | Predicted m/z | Analysis Mode | Method | Note |

|---|---|---|---|---|

| [M+H]⁺ | 152.11 | Positive | Full Scan MS | Represents the protonated free base (C₉H₁₃NO). |

X-ray Diffraction Analysis for Solid-State Structure Determination (e.g., Diaziridine Derivatives)

X-ray diffraction (XRD), specifically single-crystal X-ray analysis, stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. researchgate.netmdpi.com

The experimental determination of diaziridine structures via XRD has been performed in a limited number of cases, largely because many diaziridine derivatives are liquids at room temperature. nih.govencyclopedia.pub However, when suitable crystals are obtained, the analysis yields invaluable data. nih.govencyclopedia.pub The structural information, particularly concerning the strained ring system, is crucial for understanding the molecule's reactivity and properties. nih.govencyclopedia.pub

Table 2: Illustrative Crystallographic Data Obtainable from XRD Analysis

| Parameter | Information Provided | Example Value |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.8 Å, b = 15.9 Å, c = 11.9 Å, β = 100.3° |

| Bond Lengths | The precise distance between atomic nuclei. | C-N, C-O, C-C bond distances. |

| Bond Angles | The angles formed between three connected atoms. | Angles defining the geometry of the aromatic ring and propoxy chain. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for non-volatile compounds like this compound.

In HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 silica gel). A liquid mobile phase is then pumped through the column, and the separation of components in the sample occurs based on their differential partitioning between the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Purity is assessed by monitoring the column effluent with a detector, most commonly a UV-Vis detector. The aromatic ring in this compound absorbs UV light at specific wavelengths, producing a peak in the chromatogram. The purity of the sample is determined by the percentage of the total peak area that is attributable to the main compound peak. Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical method, offering separation, quantification, and mass identification in a single run. nih.gov

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm | Stationary phase for separating components based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Solvent system to elute the compound from the column. |

| Gradient | Isocratic or Gradient Elution | Controls the elution strength of the mobile phase for optimal separation. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection | UV at 254 nm | Monitors the absorbance of the aromatic ring for peak detection. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

This method allows for the separation of this compound from starting materials, by-products, or degradation products, enabling accurate quantification of its purity.

Computational Chemistry and Theoretical Investigations of Propoxyaniline Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. samipubco.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying molecules like 2-propoxyaniline (B1271045) hydrochloride. DFT calculations can determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net

DFT studies on aniline (B41778) derivatives are often performed to understand how substituents affect the electronic properties of the benzene (B151609) ring and the amino group. samipubco.com For 2-propoxyaniline hydrochloride, the propoxy group (-OCH₂CH₂CH₃) acts as an electron-donating group, influencing the electron density distribution across the aromatic system. The protonation of the amino group to form the hydrochloride salt significantly alters the electronic structure by withdrawing electron density.

Theoretical calculations using DFT can quantify various molecular properties that are crucial for predicting chemical behavior. These properties include dipole moment, polarizability, and various reactivity descriptors. researchgate.net The calculated values for these parameters help in understanding the molecule's interaction with other chemical species and its response to external electric fields.

| Calculated Property | Theoretical Value | Significance |

|---|---|---|

| Dipole Moment (μ) | ~13.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Polarizability (α) | ~20.5 x 10-24 esu | Measures the deformability of the electron cloud in an electric field. |

| Ionization Potential (IP) | ~4.5 eV | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | ~0.8 eV | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |

Illustrative data based on DFT calculations for similar anilinium compounds. researchgate.netphyschemres.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are key to understanding a molecule's reactivity and electronic transitions. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. thaiscience.info

For aniline derivatives, the HOMO is typically a π-orbital with significant contributions from the benzene ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital of the ring. researchgate.netresearchgate.net The electron-donating propoxy group at the ortho position would be expected to raise the energy of the HOMO, while the electron-withdrawing effect of the -NH₃⁺ group in the hydrochloride form would lower the HOMO energy and significantly impact the HOMO-LUMO gap. rsc.org

An analysis of the MOs for this compound would reveal how the electron density is distributed. The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. samipubco.com This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.63 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 5.17 | Difference between LUMO and HOMO energies, indicating chemical stability. |

Illustrative data based on typical values for substituted anilines. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into the electronic structure of a single, often static molecule, molecular modeling and dynamics simulations allow for the study of the physical movements and conformational flexibility of molecules over time.

The propoxy group in this compound is flexible due to the rotation around its C-C and C-O single bonds. This flexibility gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

For this compound, DFT can be used to calculate the vibrational frequencies corresponding to the stretching and bending of its various bonds (e.g., N-H, C-H, C-O, C=C). These calculated frequencies can be compared with an experimental IR spectrum to help assign the observed absorption bands. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | ~7.0-7.5 | Aromatic protons (Ar-H) |

| ¹H NMR (δ, ppm) | ~4.0 | Methylene protons (-O-CH₂) |

| ¹³C NMR (δ, ppm) | ~115-150 | Aromatic carbons |

| IR (cm⁻¹) | ~3000-3200 | N-H stretching (in -NH₃⁺) |

| IR (cm⁻¹) | ~1250 | C-O stretching (aryl ether) |

Illustrative data based on typical spectroscopic values for substituted anilines. jmaterenvironsci.comresearchgate.net

Theoretical Studies of Reaction Mechanisms

Theoretical chemistry can be used to investigate the step-by-step pathways of chemical reactions, providing a detailed understanding of how reactants are converted into products. nih.gov This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. purdue.edu

For this compound, theoretical studies could explore various reactions, such as electrophilic substitution on the aromatic ring. The amino group in aniline is a strong activating, ortho-para directing group, but in its protonated form (-NH₃⁺), it becomes a deactivating, meta-directing group. allen.in Computational studies can model these reactions to predict the preferred sites of substitution and the energy barriers involved. nih.gov

Other potential reactions include oxidation of the aniline moiety or reactions involving the propoxy group. openaccessjournals.commdpi.com By calculating the energies of intermediates and transition states, computational chemists can determine the most likely reaction pathway and predict the reaction kinetics. mdpi.com This knowledge is invaluable for understanding the chemical reactivity of this compound and for designing new synthetic routes. researchgate.net

Structure–Reactivity Relationship Modeling in Propoxyaniline Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. In the context of propoxyaniline chemistry, these models can be developed to predict the reactivity of different derivatives in various chemical reactions.

These models are typically built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices.

A common approach in modeling the reactivity of aromatic compounds is the use of Hammett plots. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound. The substituent constant (σ) reflects the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these electronic effects. Computational studies on aniline derivatives have shown good correlations between calculated reaction Gibbs free energies and experimental oxidation potentials with Hammett constants.

For a series of substituted propoxyanilines, a QSRR model could be developed to predict their reactivity in, for example, an N-acetylation reaction. The model would be a mathematical equation that relates the rate of acetylation to a combination of calculated molecular descriptors.

Table 3: Example of Molecular Descriptors Used in QSAR/QSRR Modeling of Aniline Derivatives

| Descriptor | Description | Typical Value for an Aniline Derivative |

| Hammett Constant (σ) | Electronic effect of a substituent | -0.66 (for p-NH₂) to +0.78 (for p-NO₂) |

| LogP | Lipophilicity | 1.0 - 3.0 |

| Dipole Moment (Debye) | Molecular polarity | 1.5 - 4.0 |

| HOMO Energy (eV) | Highest Occupied Molecular Orbital energy | -5.0 to -6.0 |

| LUMO Energy (eV) | Lowest Unoccupied Molecular Orbital energy | -1.0 to -2.0 |

Note: The values in this table are illustrative for a range of substituted anilines.

By developing and validating such models, it becomes possible to predict the reactivity of novel propoxyaniline derivatives without the need for extensive experimental work, thereby accelerating the process of chemical research and development.

Applications in Advanced Chemical Synthesis and Materials Science Research

2-Propoxyaniline (B1271045) as a Building Block in Complex Organic Synthesis